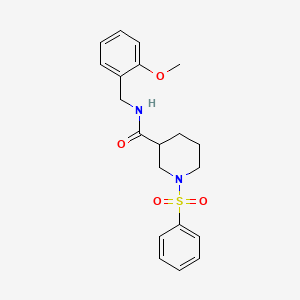![molecular formula C16H24N2O5S B4239207 N-ethyl-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4239207.png)
N-ethyl-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Descripción general
Descripción
N-ethyl-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as EMD 1214063, and it belongs to the class of sulfonamide compounds. EMD 1214063 is known to have a unique mechanism of action that makes it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of EMD 1214063 involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins. HSP90 is overexpressed in cancer cells and is essential for the survival and growth of these cells. EMD 1214063 binds to the ATP-binding site of HSP90 and inhibits its activity, leading to the degradation of client proteins that are essential for cancer cell survival.
Biochemical and Physiological Effects:
EMD 1214063 has been shown to have a variety of biochemical and physiological effects. In cancer cells, EMD 1214063 leads to the degradation of client proteins that are essential for cell survival, leading to cell death. In addition, EMD 1214063 has been shown to inhibit the production of cytokines, which are involved in the inflammatory response. This makes EMD 1214063 a potential therapeutic agent for the treatment of inflammatory diseases. EMD 1214063 has also been shown to have an effect on the nervous system, and it has been studied for its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EMD 1214063 is its unique mechanism of action. This makes it a promising candidate for various research applications. In addition, EMD 1214063 has been shown to have a high degree of selectivity for HSP90, which reduces the risk of off-target effects. However, one of the limitations of EMD 1214063 is its low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of EMD 1214063. One area of research is the development of more potent and selective inhibitors of HSP90. Another area of research is the study of the potential use of EMD 1214063 in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, the study of the physiological effects of EMD 1214063 on the nervous system could lead to the development of new therapies for neurological disorders.
Aplicaciones Científicas De Investigación
EMD 1214063 has been extensively studied for its potential use in scientific research. One of the main applications of EMD 1214063 is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. EMD 1214063 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, EMD 1214063 has been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-ethyl-2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-18(12-16(19)17-7-9-23-10-8-17)24(20,21)15-11-13(2)5-6-14(15)22-3/h5-6,11H,4,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPMTCTWGOIWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCOCC1)S(=O)(=O)C2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4239125.png)
![4-methyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4239132.png)



![3-(benzoylamino)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4239152.png)
![[3-(1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4239159.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4239160.png)
![2-[4-(anilinomethyl)-2-chlorophenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4239162.png)
![3-(3-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4239169.png)
![3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B4239172.png)


![9,10,13-trimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4239205.png)
